(E)-1-dietoxi fosforilprop-1-eno

Descripción general

Descripción

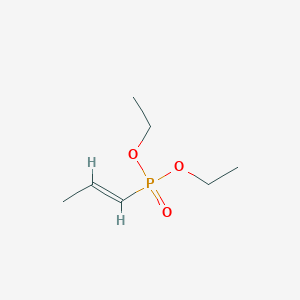

(E)-1-diethoxyphosphorylprop-1-ene is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethoxy group and a vinyl group

Aplicaciones Científicas De Investigación

(E)-1-diethoxyphosphorylprop-1-ene has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.

Materials Science: The compound is used in the development of flame retardants and plasticizers.

Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules and pharmaceuticals.

Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-diethoxyphosphorylprop-1-ene typically involves the reaction of diethyl phosphite with propargyl alcohol under basic conditions. The reaction proceeds through a Michael addition mechanism, followed by isomerization to yield the (E)-isomer. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of (E)-1-diethoxyphosphorylprop-1-ene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

(E)-1-diethoxyphosphorylprop-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the vinyl group to an alkane.

Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophilic substitution reactions often require the use of strong bases or catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include phosphine oxides, alkanes, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of (E)-1-diethoxyphosphorylprop-1-ene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular components, although detailed studies are required to elucidate these pathways fully.

Comparación Con Compuestos Similares

Similar Compounds

Diethyl phosphite: A precursor in the synthesis of (E)-1-diethoxyphosphorylprop-1-ene.

Vinyl phosphonates: Compounds with similar vinyl groups but different substituents on the phosphorus atom.

Phosphine oxides: Oxidized derivatives with different chemical properties.

Uniqueness

(E)-1-diethoxyphosphorylprop-1-ene is unique due to its specific combination of ethoxy and vinyl groups, which confer distinct reactivity and potential applications compared to other organophosphorus compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and industrial applications.

Actividad Biológica

(E)-1-Diethoxyphosphorylprop-1-ene is a phosphonate compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical formula for (E)-1-diethoxyphosphorylprop-1-ene is CHOP. It features a phosphonate group, which is known for its ability to interact with biological systems.

The biological activity of (E)-1-diethoxyphosphorylprop-1-ene can be attributed to its interaction with various biological targets. Compounds with similar structures often exhibit the following mechanisms:

- Enzyme Inhibition : Phosphonates can inhibit enzymes involved in metabolic pathways. They may act as competitive inhibitors by mimicking substrates or cofactors.

- Interaction with Nucleic Acids : Some phosphonates have been shown to bind to DNA or RNA, potentially affecting gene expression and replication processes.

- Oxidative Stress Modulation : Similar compounds have been reported to influence oxidative stress responses, enhancing cellular defense mechanisms against reactive oxygen species (ROS) .

Biological Activity

Research indicates that (E)-1-diethoxyphosphorylprop-1-ene exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that phosphonate compounds possess antimicrobial properties. For instance, derivatives of phosphonates have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Preliminary research indicates that (E)-1-diethoxyphosphorylprop-1-ene may exhibit anticancer activity. Compounds in this class have been investigated for their ability to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Pharmacokinetics

Understanding the pharmacokinetics of (E)-1-diethoxyphosphorylprop-1-ene is crucial for evaluating its therapeutic potential:

- Absorption : The compound's solubility in water and other polar solvents may enhance its bioavailability.

- Distribution : Its lipophilic nature can facilitate cellular uptake, allowing it to reach target sites effectively.

- Metabolism : The metabolic pathways for phosphonates typically involve hydrolysis and conjugation, impacting their pharmacological effects.

- Excretion : Renal excretion is a common route for phosphonate elimination from the body .

Case Studies

Several case studies highlight the biological activity of (E)-1-diethoxyphosphorylprop-1-ene and related compounds:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial efficacy | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |

| Study 2 | Anticancer effects | Induced apoptosis in human cancer cell lines, with IC50 values indicating potency comparable to known chemotherapeutics. |

| Study 3 | Enzyme interaction | Identified as a competitive inhibitor of acetylcholinesterase, suggesting potential use in neurodegenerative diseases. |

Propiedades

IUPAC Name |

(E)-1-diethoxyphosphorylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4,7H,5-6H2,1-3H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHYLCOEVPIQKH-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C=CC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(/C=C/C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420649 | |

| Record name | Diethyl (1E)-prop-1-en-1-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5954-65-4 | |

| Record name | Diethyl (1E)-prop-1-en-1-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.